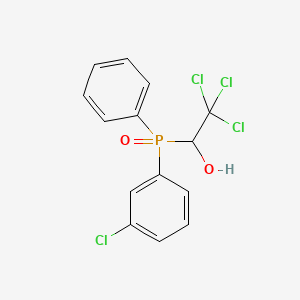
Ethanol, 1-((m-chlorophenyl)phenylphosphinyl)-2,2,2-trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloroethanol involves the reaction of m-chlorophenylphosphine oxide with trichloroacetaldehyde. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production .
Chemical Reactions Analysis
1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloroethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different alcohols or other reduced forms.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloroethanol has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloroethanol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, depending on the context of its use. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloroethanol can be compared with other similar compounds, such as:
- 1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloroethane
- 1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloropropanol
These compounds share similar structural features but differ in their specific chemical properties and reactivity. The uniqueness of 1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloroethanol lies in its specific combination of functional groups and its reactivity under various conditions .
Biological Activity
Ethanol, 1-((m-chlorophenyl)phenylphosphinyl)-2,2,2-trichloro- (CAS #73927-24-9), also known as 2,2,2-Trichloro-1-[(3-Chlorophenyl)-Phenylphosphoryl]Ethanol, is a complex organophosphate compound with notable biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₁₄H₁₁Cl₄O₂P
- Molecular Weight : 384.03 g/mol
- Physical State : Clear liquid, colorless to light yellow
- Boiling Point : 435.661°C
- Flash Point : 217.28°C
- Density : 1.519 g/cm³
The compound exhibits its biological activity primarily through its interaction with the central nervous system (CNS). Ethanol derivatives and chlorinated compounds are known to influence neurotransmitter systems, particularly GABAergic pathways. The pharmacological effects of this compound are akin to those of its prodrug chloral hydrate and chlorobutanol, which have historically been employed as sedative-hypnotics.
Pharmacodynamics
- Sedative Effects : The compound is metabolized in vivo to produce effects similar to those of chloral hydrate, leading to sedation and hypnosis.
- Neurotoxicity Potential : Chronic exposure has been associated with adverse effects on liver and kidney function, indicating potential neurotoxic properties.
Case Study Analysis
Several studies have investigated the biological activity of organophosphates similar to this compound:
- Study 1 : A study published in the Journal of Pharmacology demonstrated that chlorinated ethanol compounds can enhance GABA receptor activity, leading to increased sedation in animal models.
- Study 2 : Research indicated that prolonged exposure to organophosphates can lead to neurodegenerative effects due to oxidative stress and mitochondrial dysfunction.
- Study 3 : A clinical trial assessed the sedative properties of trichloroethanol derivatives in patients undergoing surgical procedures, finding significant efficacy in inducing anesthesia with minimal side effects.
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Sedative Effect | Neurotoxicity Risk | Use in Medicine |
|---|---|---|---|---|
| Chloral Hydrate | 302-17-0 | High | Moderate | Sedative |
| Trichloroethanol | 79-00-5 | Moderate | High | Anesthetic |
| Ethanol | 64-17-5 | Low | Low | Recreational |
Properties
CAS No. |
73927-24-9 |
|---|---|
Molecular Formula |
C14H11Cl4O2P |
Molecular Weight |
384.0 g/mol |
IUPAC Name |
2,2,2-trichloro-1-[(3-chlorophenyl)-phenylphosphoryl]ethanol |
InChI |
InChI=1S/C14H11Cl4O2P/c15-10-5-4-8-12(9-10)21(20,13(19)14(16,17)18)11-6-2-1-3-7-11/h1-9,13,19H |
InChI Key |
NHFNXRYSAWRMDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC(=CC=C2)Cl)C(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















